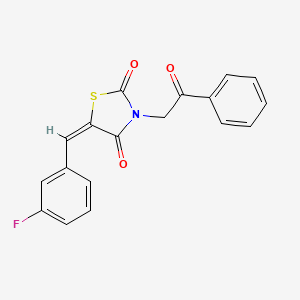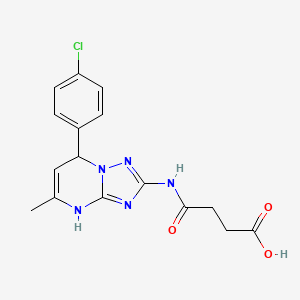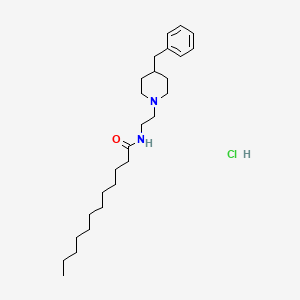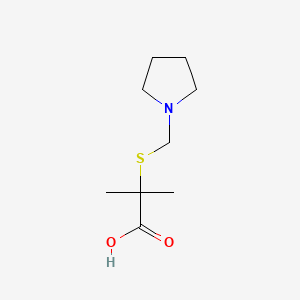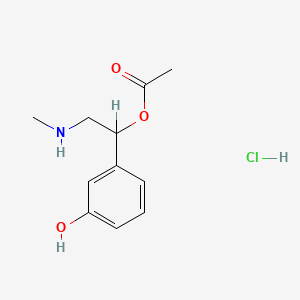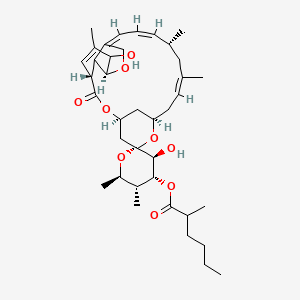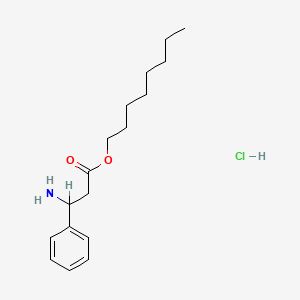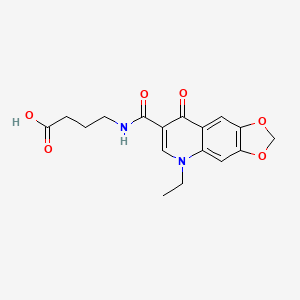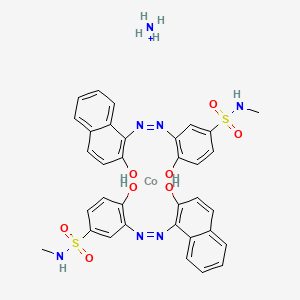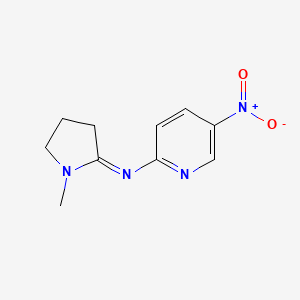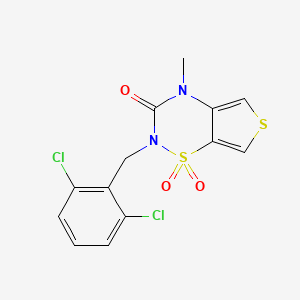
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include thieno compounds and dichlorophenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazine derivatives.
Biology
In biology, it may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific diseases.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
- Thiadiazole compounds with similar structural motifs.
Uniqueness
What sets 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2,6-dichlorophenyl)methyl)-4-methyl-, 1,1-dioxide apart is its specific substitution pattern, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
214916-36-6 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O3S2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C13H10Cl2N2O3S2/c1-16-11-6-21-7-12(11)22(19,20)17(13(16)18)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3 |
Clave InChI |
NZQCIMMMJGUFGM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
